molecular formula C28H36N2O8S B12676562 diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate CAS No. 19498-58-9

diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate

Cat. No.: B12676562
CAS No.: 19498-58-9
M. Wt: 560.7 g/mol
InChI Key: GJDDUKCAPSSVPS-UHFFFAOYSA-N
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Description

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is a compound that belongs to the class of coumarins, which are benzopyrone derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticoagulant properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate typically involves the reaction of 7-amino-4-methylcoumarin with organic halides . One common method includes heating a mixture of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with the required reactants in dry dimethylformamide (DMF) and triethylamine (TEA) at 70°C . The completion of the reaction is monitored using thin-layer chromatography (TLC), and the reaction mixture is then poured onto crushed ice and stirred .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic halides for substitution reactions . The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like DMF or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted coumarins .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate is unique due to its specific structural features that confer distinct biological activities. Its diethylamino group enhances its solubility and bioavailability, making it more effective in various applications compared to similar compounds .

Properties

CAS No.

19498-58-9

Molecular Formula

C28H36N2O8S

Molecular Weight

560.7 g/mol

IUPAC Name

diethyl-(4-methyl-2-oxochromen-7-yl)azanium;sulfate

InChI

InChI=1S/2C14H17NO2.H2O4S/c2*1-4-15(5-2)11-6-7-12-10(3)8-14(16)17-13(12)9-11;1-5(2,3)4/h2*6-9H,4-5H2,1-3H3;(H2,1,2,3,4)

InChI Key

GJDDUKCAPSSVPS-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.CC[NH+](CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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